molecular formula C11H15NO B184570 N-(3-methylphenyl)butanamide CAS No. 69833-26-7

N-(3-methylphenyl)butanamide

Cat. No.: B184570
CAS No.: 69833-26-7
M. Wt: 177.24 g/mol
InChI Key: HHJVHZGGWADBKL-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)butanamide is an amide derivative characterized by a butanamide backbone (CH3CH2CH2CONH-) attached to a 3-methylphenyl group (C6H4(CH3)-). Its molecular formula is C11H15NO (molecular weight: 177.25 g/mol), though this is inferred from structural analogs like 4-Chloro-N-(3-methylphenyl)butanamide (C11H14ClNO, 211.69 g/mol) .

Properties

CAS No.

69833-26-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(3-methylphenyl)butanamide

InChI

InChI=1S/C11H15NO/c1-3-5-11(13)12-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,12,13)

InChI Key

HHJVHZGGWADBKL-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C

Other CAS No.

69833-26-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

(a) 4-Chloro-N-(3-methylphenyl)butanamide
  • Molecular Formula: C11H14ClNO
  • Molecular Weight : 211.69 g/mol
  • Key Features: A chlorine atom at the 4-position of the butanamide chain.
  • Applications : Halogenated amides are often intermediates in pharmaceutical or polymer synthesis (e.g., polyimide precursors, as seen in phthalimide derivatives) .
(b) 2-Bromo-N-(3-methylphenyl)butanamide
  • Molecular Formula: C11H14BrNO
  • Molecular Weight : 256.14 g/mol
  • Key Features : Bromine at the 2-position introduces steric hindrance and alters electronic properties. Brominated amides may serve as precursors in cross-coupling reactions or agrochemicals .

Phenyl-Substituted Analogs

N-(3-Methylphenyl)-2-phenylbutanamide
  • Molecular Formula: C17H19NO
  • Molecular Weight : 253.34 g/mol
  • Key Features : A phenyl group at the 2-position of the butanamide chain. This bulky substituent increases lipophilicity, which could improve membrane permeability in drug design .

Cyclohexyl and Amino Derivatives

N-Cyclohexyl-3-methylbutanamide
  • Molecular Formula: C11H21NO
  • Molecular Weight : 183.29 g/mol
  • Key Features: Replacement of the aromatic phenyl group with a cyclohexyl ring enhances solubility in nonpolar solvents. Such derivatives are explored in catalysis or as flavor/fragrance additives .
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
  • Molecular Formula : C17H17Cl2N2O2
  • Key Features: Incorporates a dichlorophenoxy group and an amino substituent. Chlorinated phenoxy groups are common in herbicides (e.g., flutolanil, a benzamide pesticide) .

Complex Hydroxy-Substituted Analogs

N-(4-Hydroxy-3-{1-[(3-hydroxypropyl)amino]ethyl}phenyl)butanamide
  • Molecular Formula : C15H24N2O3
  • Key Features: Multiple hydroxy and amino groups enhance hydrogen-bonding capacity, making it suitable for metal coordination or as a directing group in C–H activation reactions .

Structural and Functional Analysis

Table 1: Comparative Properties of N-(3-Methylphenyl)butanamide Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C11H15NO 177.25 None Intermediate in organic synthesis
4-Chloro-N-(3-methylphenyl)butanamide C11H14ClNO 211.69 Cl at C4 Polymer precursors
2-Bromo-N-(3-methylphenyl)butanamide C11H14BrNO 256.14 Br at C2 Agrochemical intermediates
N-(3-Methylphenyl)-2-phenylbutanamide C17H19NO 253.34 Phenyl at C2 Drug design
N-Cyclohexyl-3-methylbutanamide C11H21NO 183.29 Cyclohexyl group Catalysis, fragrances

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